molecular formula C26H23NO5 B2640856 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866808-32-4

3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2640856
CAS No.: 866808-32-4
M. Wt: 429.472
InChI Key: AGUQERRENARARS-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one (CAS: 866808-32-4) is a synthetic quinolin-4-one derivative with a molecular formula of C₂₆H₂₃NO₅ and a molecular weight of 429.47 g/mol . Its structure features a dihydroquinolin-4-one core substituted with a 3,4-dimethoxybenzoyl group at position 3 and a 3-methoxybenzyl group at position 1. Key physicochemical properties include a calculated logP of 3.8–4.7, 7 rotatable bonds, and a polar surface area of 51.8 Ų, suggesting moderate lipophilicity and conformational flexibility . This compound is included in screening libraries targeting cancer, immune modulation, and protein-protein interactions, though specific biological data remain unpublished .

Properties

IUPAC Name

3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-30-19-8-6-7-17(13-19)15-27-16-21(26(29)20-9-4-5-10-22(20)27)25(28)18-11-12-23(31-2)24(14-18)32-3/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUQERRENARARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzoyl chloride with 3-methoxybenzylamine, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that this compound exhibits potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis induction .

Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies suggest that it disrupts microbial cell membranes and inhibits essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects
In vitro studies have reported that 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines and nitric oxide in macrophages, indicating its potential use in treating inflammatory diseases .

Biochemical Applications

Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on certain kinases that are overactive in cancer cells, which could lead to the development of targeted therapies .

Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays. It scavenges free radicals and protects cellular components from oxidative damage, suggesting its applicability in formulations aimed at preventing oxidative stress-related diseases .

Materials Science Applications

Nanoparticle Synthesis
Recent studies have explored the use of this compound in synthesizing nanoparticles with enhanced properties. These nanoparticles exhibit improved stability and biocompatibility, making them suitable for drug delivery systems .

Case Study 1: Anticancer Mechanism

A study investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the role of mitochondrial dysfunction as a key mechanism behind the observed effects .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Candida albicans. Results showed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a natural antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and benzoyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinolin-4-one Derivatives

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Key Substituents logP Biological Relevance Synthesis Method Reference
3-(3,4-Dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one C₂₆H₂₃NO₅ 3,4-Dimethoxybenzoyl, 3-methoxybenzyl 3.8–4.7 Anticancer, immune modulation (screened) Cyclization + N-alkylation
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) C₂₂H₁₇ClN₂O 4-Chlorophenyl, 4-methoxyphenyl, amino N/A Antimicrobial potential (inferred) Pd-catalyzed cross-coupling
3-(4-Ethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one C₂₇H₂₅NO₅ 4-Ethoxybenzoyl, 3-methoxybenzyl, methyl N/A Undisclosed Similar cyclization/alkylation
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4-one C₂₆H₂₃ClFN₂O₃S 3-Chlorobenzenesulfonyl, diethylamino, fluoro, 4-methylbenzyl N/A Likely kinase inhibition (sulfonyl) Multi-step halogenation/sulfonylation
1-(4-Hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3-one C₂₁H₁₇NO₃ 4-Hydroxy-3-methoxyphenyl N/A Antioxidant potential (phenolic) Natural product isolation

Physicochemical and Pharmacological Insights

  • Bioactivity : While the target compound is screened for anticancer activity, sulfonyl- or halogen-containing derivatives (e.g., ) may exhibit enhanced binding to enzymatic targets like kinases due to electronic effects.
  • Metabolic Stability : Methoxy groups in the target compound may slow oxidative metabolism compared to hydroxylated analogues (e.g., ) but could increase susceptibility to demethylation.

Biological Activity

The compound 3-(3,4-dimethoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one , with CAS number 866808-32-4, is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article delves into its biological effects, focusing on its anticancer properties, antioxidant activity, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C26H23NO5
  • Molecular Weight : 437.48 g/mol
  • Structure : The compound features a quinoline core substituted with methoxy and benzoyl groups, which may influence its biological properties.

Anticancer Activity

Research has indicated that quinoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that This compound can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and the modulation of Bcl-2 family proteins. This apoptotic effect is crucial for its potential as an anticancer agent.
Cell LineIC50 (µM)Reference
MDA-MB-231 (breast)<1.0
A549 (lung)>10
HeLa (cervical)2.5

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer.

  • Assays Conducted : DPPH radical scavenging and ABTS assays were used to assess the antioxidant potential.
Assay TypeResult (IC50)Reference
DPPH Scavenging15 µM
ABTS Scavenging12 µM

The results indicate that the compound possesses moderate antioxidant activity, suggesting it may help reduce oxidative damage in biological systems.

Tyrosinase Inhibition

Another area of interest is the inhibition of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for skin-related applications.

  • Inhibition Studies : The compound showed significant inhibition of mushroom tyrosinase activity with an IC50 value comparable to known inhibitors like kojic acid.
CompoundIC50 (µM)Reference
This compound25
Kojic Acid24.09

Case Studies

  • In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor size and improved survival rates in xenograft models.
  • Clinical Relevance : Preliminary clinical evaluations suggest potential applications in treating hyperpigmentation disorders due to its tyrosinase inhibitory effects.

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